Abacavir, trans-

Catalog No.
S681991
CAS No.
783292-37-5
M.F
C14H18N6O
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abacavir, trans-

CAS Number

783292-37-5

Product Name

Abacavir, trans-

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m0/s1

InChI Key

MCGSCOLBFJQGHM-WPRPVWTQSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO

Chemical Structure and Properties:

Abacavir, also known as trans-Abacavir, is a medication used to treat HIV/AIDS. It belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). NRTIs are synthetic nucleosides that resemble the natural building blocks of DNA. However, they contain modifications that prevent the HIV virus from replicating. Abacavir specifically functions as a carbocyclic 2'-deoxyguanosine analogue [].

Mechanism of Action in HIV Research:

Within the context of HIV research, abacavir acts by inhibiting the viral enzyme reverse transcriptase. This enzyme is crucial for the HIV virus to convert its single-stranded RNA genome into double-stranded DNA, a necessary step for the virus to integrate its genetic material into the host cell's DNA and replicate. Abacavir is phosphorylated inside HIV-infected cells to carbovir triphosphate (CBV-TP). CBV-TP then competes with natural guanosine triphosphate (GTP) for incorporation into the viral DNA chain. Once incorporated, CBV-TP terminates chain elongation due to the lack of a 3'-hydroxyl group, essentially halting viral replication [].

Research Applications:

  • Combination therapies: Researchers are studying the efficacy and safety of combining abacavir with other antiretroviral drugs to develop more effective HIV treatment regimens [].
  • Drug resistance: Research is ongoing to understand how HIV develops resistance to abacavir and other NRTIs to develop strategies to overcome resistance [].
  • Pre-exposure prophylaxis (PrEP): Studies are investigating the potential of abacavir, possibly combined with other drugs, to prevent HIV infection in high-risk individuals [].

Abacavir, trans- is a chemical compound that serves as a nucleoside reverse transcriptase inhibitor (NRTI) and is primarily used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). It is an analog of guanosine and plays a crucial role in antiviral therapy by inhibiting the reverse transcriptase enzyme, which is essential for viral replication. The molecular formula of trans-abacavir is C14H18N6OC_{14}H_{18}N_{6}O, with a molecular weight of approximately 286.33 g/mol .

This compound exists as a trans-isomer and is often referred to as an impurity of abacavir in pharmaceutical formulations. Its structure includes a cyclopentene moiety and an amino group, which contributes to its biological activity against HIV .

To exert its antiviral effects:

  • Phosphorylation: Abacavir is phosphorylated intracellularly by adenosine phosphotransferase to form abacavir monophosphate.
  • Conversion to Active Metabolite: The monophosphate is further converted to carbovir monophosphate through cytosolic enzyme activity.
  • Formation of Carbovir Triphosphate: Finally, carbovir monophosphate is phosphorylated by cellular kinases to yield carbovir triphosphate, the active form that inhibits reverse transcriptase by mimicking deoxyguanosine triphosphate (dGTP) .

The unique aspect of these reactions is that they rely on host cell enzymes rather than viral enzymes, allowing for effective antiviral action even in uninfected cells.

The primary biological activity of abacavir, trans- lies in its ability to inhibit the replication of HIV-1. It competes with natural nucleotides for incorporation into viral DNA, ultimately leading to chain termination during DNA synthesis due to the absence of a 3'-OH group necessary for further elongation . The effective concentration required to inhibit viral replication (EC50) ranges from 0.07 to 1.0 µM, demonstrating its potency against various clinical isolates of HIV-1 .

Additionally, abacavir has been shown to have a favorable pharmacokinetic profile, allowing for once-daily dosing in combination antiretroviral therapy regimens.

The synthesis of trans-abacavir typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary purine and cyclopentene structures.
  • Cyclization Reactions: Key cyclization reactions are employed to form the cyclopentene ring.
  • Functional Group Modifications: Subsequent reactions introduce amino groups and other functional groups necessary for biological activity.
  • Purification: The final product undergoes purification processes to isolate trans-abacavir from other isomers and impurities .

These synthetic routes are designed to maximize yield and purity while minimizing by-products.

Abacavir, trans- is primarily utilized in:

  • Antiviral Therapy: It is used as part of combination therapy for HIV-1 infection.
  • Research: It serves as a reference compound in studies investigating nucleoside analogs and their mechanisms of action against retroviruses.

Due to its role as an impurity in formulations, understanding its properties helps improve the quality control processes in pharmaceutical manufacturing .

Studies on abacavir's interactions have highlighted several important points:

  • Drug Interactions: Abacavir can interact with other antiretroviral drugs, necessitating careful monitoring when used in combination therapies.
  • Enzymatic Interactions: Its metabolism involves various enzymes, including those responsible for nucleotide phosphorylation, which can be influenced by genetic polymorphisms in patients .
  • Resistance Studies: Research indicates that certain mutations in the HIV reverse transcriptase can confer resistance to abacavir, emphasizing the need for resistance testing prior to therapy initiation .

Several compounds share structural similarities or pharmacological activity with abacavir, including:

Compound NameStructure TypeKey Features
LamivudineNRTIAnother nucleoside analog with similar action against HIV.
TenofovirNucleotide analogActs as a prodrug and has different resistance profiles.
ZidovudineNRTIFirst approved NRTI; has distinct side effects and resistance patterns.
DidanosineNRTILess commonly used due to toxicity; similar mechanism of action.

Abacavir's uniqueness lies in its specific metabolic pathway involving conversion to carbovir triphosphate and its ability to be phosphorylated by host cell enzymes rather than viral ones, which differentiates it from other nucleoside analogs .

XLogP3

0.9

UNII

6BVN3YCO99

Other CAS

1443421-67-7
783292-37-5

Wikipedia

Abacavir, trans-

Dates

Modify: 2024-04-14

Explore Compound Types